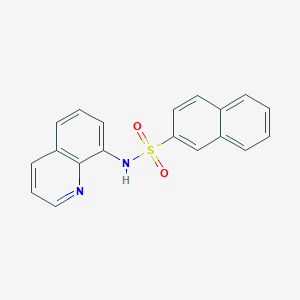

N-(quinolin-8-yl)naphthalene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-8-ylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-24(23,17-11-10-14-5-1-2-6-16(14)13-17)21-18-9-3-7-15-8-4-12-20-19(15)18/h1-13,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZMYJGUAOTQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Quinolin 8 Yl Naphthalene 2 Sulfonamide and Its Analogues

Primary Synthetic Routes for N-(quinolin-8-yl)naphthalene-2-sulfonamide

The formation of the sulfonamide bond is the key step in the synthesis of this compound. This is typically achieved through the reaction of an amine with a sulfonyl chloride.

Condensation Reactions of 8-Aminoquinoline (B160924) with Naphthalene-2-sulfonyl Chloride

The most direct and commonly employed method for the synthesis of this compound is the condensation reaction between 8-aminoquinoline and naphthalene-2-sulfonyl chloride. This reaction involves the nucleophilic attack of the amino group of 8-aminoquinoline on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide linkage and the elimination of hydrogen chloride.

Optimization of Reaction Conditions and Reagents (e.g., solvents, bases, temperature)

The efficiency of the sulfonamide bond formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and reaction temperature.

Solvents: A variety of aprotic solvents can be employed for this reaction. Dichloromethane (CH2Cl2) and chloroform (B151607) (CHCl3) are common choices as they are relatively inert and can dissolve both reactants. nih.gov Other solvents such as acetonitrile (B52724) (CH3CN), toluene, 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF) have also been used in the synthesis of related sulfonamides. researchgate.net

Bases: The presence of a base is crucial to scavenge the hydrogen chloride generated during the reaction, thereby driving the equilibrium towards product formation. Tertiary amines, such as triethylamine (B128534) (Et3N) and N,N-diisopropylethylamine (DIPEA), are frequently used. nih.govnih.gov Inorganic bases like potassium carbonate (K2CO3) can also be effective. researchgate.net The choice of base can influence the reaction rate and the purity of the final product.

Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. nih.gov In some cases, heating may be necessary to drive the reaction to completion. researchgate.net

The table below summarizes typical conditions that could be optimized for the synthesis of this compound, based on the synthesis of analogous compounds.

| Parameter | Reagents/Conditions | Purpose |

| Solvent | Dichloromethane, Chloroform, Acetonitrile, Toluene, THF | To dissolve reactants and facilitate the reaction. |

| Base | Triethylamine, DIPEA, Potassium Carbonate | To neutralize the HCl byproduct and drive the reaction forward. |

| Temperature | 0 °C to room temperature, or elevated temperatures | To control the reaction rate and ensure completion. |

Synthesis of Structurally Modified this compound Derivatives

To explore the structure-activity relationships of this compound, a variety of derivatives have been synthesized by modifying different parts of the molecule.

Elaboration of the Naphthalene (B1677914) Sulfonamide Moiety

Modification of the naphthalene ring can be a strategy to alter the biological activity of the compound. This can involve the introduction of various functional groups onto the naphthalene backbone. ontosight.ai For instance, the synthesis of sulfonamide derivatives with a trimethoxyphenyl moiety has been explored for their potential as tubulin polymerization inhibitors. nih.gov The chemical structure of the naphthalene ring system can be modified by adding functional groups such as benzyl, methoxy, and pyrrolidinyl groups. ontosight.ai These modifications can influence the compound's pharmacophore and its interaction with biological targets. ontosight.ai

Derivatization of the Quinoline (B57606) Ring System

The quinoline ring system is another key site for structural modification. For example, the synthesis of N-(5-iodoquinolin-8-yl)naphthalene-2-sulfonamide has been achieved by the iodination of this compound using iodine, sodium acetate (B1210297), and nickel(II) acetate tetrahydrate in 1,2-dichloroethane, resulting in an 88% yield. molaid.com The introduction of a halogen at the C-5 position of the quinoline ring provides a handle for further functionalization through cross-coupling reactions. The synthesis of various quinoline-sulfonamide derivatives has been accomplished through multi-step sequences involving Suzuki and acid-amine cross-coupling reactions. nih.gov

Introduction of Diverse Linkers and Heterocyclic Scaffolds (e.g., triazole, thiophene)

To expand the chemical space and introduce new functionalities, linkers and heterocyclic scaffolds can be incorporated into the this compound framework. For example, the 1,2,3-triazole ring, a known bioisostere for the amide bond, has been introduced into quinoline-8-sulfonamide (B86410) derivatives. nih.gov This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov In this approach, a propargyl group is first attached to the sulfonamide nitrogen, followed by the reaction with an organic azide (B81097) to form the triazole ring. nih.gov This strategy allows for the connection of the quinoline-sulfonamide core to other molecular fragments. nih.gov Other heterocyclic systems like thiazoline, thiazolidine, and thiophene (B33073) have also been produced from related starting materials, indicating the potential for their incorporation into this compound analogues. nih.gov

The table below provides an overview of the synthetic strategies for derivatization.

| Moiety | Modification Strategy | Example Reaction |

| Naphthalene Ring | Introduction of functional groups | Friedel-Crafts acylation, nitration, etc. |

| Quinoline Ring | Halogenation, cross-coupling | C-H iodination, Suzuki coupling |

| Linker/Scaffold | Introduction of heterocyclic rings | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

Coordination Chemistry: Synthesis of Metal Complexes Featuring this compound Ligands

The coordination chemistry of this compound is of significant interest due to the presence of multiple potential donor atoms, namely the quinoline nitrogen, the sulfonamide nitrogen, and the sulfonyl oxygen atoms. These sites allow the ligand to form stable complexes with a variety of metal ions.

Preparation of Divalent Metal Complexes (e.g., Zn(II), Cu(II), Ni(II), Co(II), Cd(II))

The synthesis of divalent metal complexes with this compound and its analogues generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. While specific procedures for the title compound are not extensively detailed in the literature, synthetic strategies can be inferred from related quinoline-sulfonamide complexes. nih.govsjp.ac.lk

A general approach involves dissolving the sulfonamide ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of a metal salt, for instance, metal(II) chloride or metal(II) acetate. The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. unex.es In some cases, the addition of a base, like sodium hydroxide (B78521) or triethylamine, is necessary to deprotonate the sulfonamide nitrogen, enabling its coordination to the metal center. nih.gov

For example, the synthesis of a Zn(II) complex with a similar ligand, 8-quinolinesulfonamide, was achieved by reacting the ligand with a zinc(II) salt. nih.gov The resulting complex was characterized by single-crystal X-ray diffraction, revealing the coordination of the zinc ion with the sulfonamidato ligands. nih.gov Similarly, Co(II) complexes have been synthesized using related benzimidazole-containing ligands, where the metal ion is coordinated by the nitrogen atom of the benzimidazole (B57391) ring and halide ions. unex.es

The stoichiometry of the resulting complexes, typically 1:1 or 1:2 (metal:ligand), can often be controlled by adjusting the molar ratio of the reactants. The isolation of the final product is usually achieved by filtration, followed by washing with the solvent and drying.

Table 1: Representative Synthetic Conditions for Divalent Metal Complexes with Quinoline-Sulfonamide Analogues

| Metal Ion | Ligand Type | Metal Salt | Solvent | Conditions | Reference |

| Zn(II) | 8-quinolinesulfonamide | Zn(II) salt | Not specified | Not specified | nih.gov |

| Co(II) | 2-(2-aminobenzimidazole-1-yl)-2-thiazoline | CoCl₂, CoBr₂ | Not specified | Not specified | unex.es |

| Various | N,N'-bis[(4-methylphenyl)sulfonyl]ethylenediamine | Ni, Cu, Zn, Cd anodes | Acetonitrile | Electrochemical oxidation | sjp.ac.lk |

| Zn(II) | Quinoline-8-sulfonamides | Not specified | Chloroform | With triethylamine | nih.gov |

Ligand Chelation Modes and Coordination Environments in Metal Complexes

The this compound ligand offers several potential coordination modes. The most common mode of chelation for 8-substituted quinoline ligands involves the nitrogen atom of the quinoline ring and the donor atom of the substituent at the 8-position, forming a stable five-membered chelate ring. In the case of the title compound, this would involve the quinoline nitrogen and the sulfonamide nitrogen.

Spectroscopic studies, particularly infrared (IR) spectroscopy, provide valuable insights into the coordination mode. The deprotonation and coordination of the sulfonamide nitrogen are typically indicated by the disappearance or significant shift of the N-H stretching vibration band in the IR spectrum of the complex compared to the free ligand.

The coordination environment around the metal center is determined by the number of coordinated ligands and solvent molecules. For divalent metal ions like Zn(II), Cu(II), Ni(II), Co(II), and Cd(II), common coordination geometries include tetrahedral, square planar, and octahedral.

For instance, the crystal structure of a [Zn(sa)₂(NH₃)]·NH₃ complex, where 'sa' is the anion of 8-quinolinesulfonamide, revealed a trigonal bipyramidal geometry around the Zn(II) ion, which is coordinated to four nitrogen atoms from two sulfonamidato ligands and one nitrogen atom from an ammonia (B1221849) molecule. nih.gov In Co(II) complexes with a related 2-aminobenzimidazole-thiazoline ligand, a distorted tetrahedral environment around the Co(II) ion was observed, with coordination to two ligand molecules and two halide ions. unex.es Nickel(II) complexes can exhibit a range of coordination numbers from 4 to 6, leading to square planar, tetrahedral, or octahedral geometries. luc.edu

Table 2: Common Coordination Geometries and Chelation Modes

| Metal Ion | Typical Coordination Geometry | Potential Donor Atoms from Ligand |

| Zn(II) | Tetrahedral, Trigonal Bipyramidal, Octahedral | Quinoline-N, Sulfonamide-N |

| Cu(II) | Square Planar, Distorted Octahedral | Quinoline-N, Sulfonamide-N, Sulfonyl-O |

| Ni(II) | Square Planar, Tetrahedral, Octahedral | Quinoline-N, Sulfonamide-N |

| Co(II) | Tetrahedral, Octahedral | Quinoline-N, Sulfonamide-N |

| Cd(II) | Tetrahedral, Octahedral | Quinoline-N, Sulfonamide-N, Sulfonyl-O |

Advanced Chemical Transformations and Functionalization (e.g., Oxidation, Reduction, Isotopic Labeling)

Beyond coordination chemistry, this compound can undergo various chemical transformations to modify its structure and properties.

Oxidation: The sulfonamide group is generally stable towards oxidation. However, the quinoline and naphthalene rings can potentially be oxidized under harsh conditions, though this is not a common transformation for this class of compounds. More relevant is the oxidation of sulfonamides to N-sulfonylimines, which can be achieved using reagents like N-hydroxyphthalimide under mild conditions. mdpi.com This transformation, however, typically requires a primary sulfonamide with adjacent C-H bonds that can be oxidized.

Reduction: The reductive cleavage of the N-S bond in sulfonamides is a well-established transformation, often requiring strong reducing agents. strath.ac.ukchemrxiv.org Methods for the reductive cleavage of sulfonamides include the use of sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide. More recently, milder methods employing neutral organic super-electron-donors have been developed for the reduction of arenesulfonyl groups. strath.ac.uk Photocatalytic methods using thiourea (B124793) organophotosensitizers have also been reported for the light-driven reductive cleavage of sulfonamides. researchgate.net The reduction of nitroarenes to access sulfonamides is another related synthetic strategy. acs.org

Isotopic Labeling: The introduction of stable isotopes, such as ¹³C or deuterium, into the structure of this compound can be a valuable tool for mechanistic studies and as tracers in biological systems. nih.govacs.org For the naphthalene moiety, ¹³C-labeling can be achieved through synthetic routes utilizing ¹³C-labeled precursors, such as ¹³C-labeled methyltriphenylphosphonium (B96628) iodide in reactions with isoquinolines. nih.gov Deuterium labeling of the naphthalene or quinoline rings can be accomplished through H/D exchange reactions, often catalyzed by acids or metals.

These advanced transformations offer pathways to functionalize and diversify the applications of this compound and its derivatives.

Table 3: Summary of Advanced Chemical Transformations

| Transformation | Reagents/Methods | Potential Outcome |

| Oxidation | N-hydroxyphthalimide/PhI(OAc)₂ | Formation of N-sulfonylimines (if applicable) |

| Reduction | Sodium/liquid ammonia, SmI₂, organic super-electron-donors, photocatalysis | Cleavage of the N-S bond to yield the corresponding amine and sulfinic acid |

| Isotopic Labeling | ¹³C-labeled precursors, H/D exchange reagents | Incorporation of stable isotopes for analytical and mechanistic studies |

Comprehensive Spectroscopic and Structural Characterization of N Quinolin 8 Yl Naphthalene 2 Sulfonamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

The ¹H NMR spectrum of N-(quinolin-8-yl)naphthalene-2-sulfonamide provides critical information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is particularly complex, displaying a series of multiplets corresponding to the protons of the quinoline (B57606) and naphthalene (B1677914) ring systems.

Key expected signals would include distinct doublets and triplets for the quinoline moiety and a characteristic pattern for the 2-substituted naphthalene ring. The proton of the sulfonamide (SO₂NH) group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The integration of these signals would confirm the presence of the correct number of protons in the molecule.

Table 1: Representative ¹H NMR Spectral Data (Note: The following is a generalized representation of expected chemical shifts based on the analysis of similar structures. Actual experimental values may vary.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.5 - 8.5 | Multiplet (m) |

| Quinoline-H | 7.4 - 8.9 | Multiplet (m) |

| SO₂NH | 9.5 - 10.5 | Broad Singlet (br s) |

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, a total of 19 distinct signals would be expected, corresponding to the 19 carbon atoms in its structure. The chemical shifts of these signals provide insight into the nature of each carbon atom (e.g., aromatic, quaternary). Carbons directly attached to the electronegative nitrogen and sulfur atoms of the sulfonamide group would typically resonate at a lower field (higher ppm values).

Table 2: Representative ¹³C NMR Spectral Data (Note: This table represents expected chemical shift ranges for the carbon atoms in the specified molecular fragments.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Naphthalene Aromatic C | 120 - 135 |

| Naphthalene Quaternary C | 130 - 140 |

| Quinoline Aromatic C/CH | 115 - 150 |

| Quinoline Quaternary C | 140 - 155 |

To resolve ambiguities from one-dimensional spectra and confirm the complete molecular structure, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the quinoline and naphthalene rings.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the distinct fragments of the molecule, such as linking the quinoline and naphthalene-2-sulfonyl moieties across the sulfonamide bridge.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key structural features. The most prominent bands are associated with the sulfonamide group, including strong asymmetric and symmetric stretching vibrations of the S=O bonds.

Table 3: Key FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C / C=N (Aromatic Rings) | Stretching | 1500 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |

| S=O (Sulfonamide) | Symmetric Stretching | 1150 - 1180 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₉H₁₄N₂O₂S). The fragmentation pattern observed in the mass spectrum can also offer additional structural information. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, serving as a powerful tool to assess the purity of the compound and confirm its molecular weight.

Single Crystal X-ray Diffraction: Determination of Solid-State Molecular Architectures

Crystallographic Parameters and Asymmetric Unit Composition

Detailed crystallographic parameters such as crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z) for this compound are not available in the reviewed literature. The composition of the asymmetric unit, which describes the smallest unique part of the crystal structure, remains undetermined without experimental crystallographic data.

Geometric Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A quantitative analysis of the molecular geometry, including specific bond lengths (in Å), bond angles (in degrees), and torsional angles for this compound, is not possible without data from a structural determination study. This analysis would typically reveal the precise conformation of the molecule, including the spatial relationship between the quinoline and naphthalene ring systems.

Investigation of Intermolecular Hydrogen Bonding and Supramolecular Assembly

While sulfonamides are known to participate in hydrogen bonding, a specific description of the intermolecular interactions, such as N—H⋯O or C—H⋯O hydrogen bonds, for this compound cannot be provided. The resulting supramolecular assembly, whether it forms chains, sheets, or other three-dimensional networks, is unknown. The study of related sulfonamide structures often reveals the formation of complex hydrogen-bonded networks that dictate the crystal packing.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Specific experimental electronic absorption (UV-Vis) and fluorescence emission spectra for this compound, including exact wavelengths of maximum absorption (λmax) and emission, are not available in the searched scientific literature.

Generally, molecules containing quinoline and naphthalene moieties are known to be chromophoric and fluorophoric. The electronic absorption spectra are expected to arise from π-π* transitions within the aromatic quinoline and naphthalene ring systems. The sulfonamide linker can also influence the electronic properties of the molecule.

Quinoline and its derivatives are recognized as unique fluorophores that can form highly fluorescent complexes, making them useful as fluorescent probes. nih.gov Similarly, the naphthalene moiety is well-known for its intrinsic fluorescence. The combination of these two systems in this compound suggests that the compound is likely to be fluorescent. The emission properties, including quantum yield and Stokes shift, would be influenced by the molecular structure and the surrounding environment, such as solvent polarity. However, without experimental data, a detailed analysis of its photophysical properties remains speculative.

Computational Chemistry and Theoretical Modeling Applied to N Quinolin 8 Yl Naphthalene 2 Sulfonamide

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict stable conformations, electronic properties, and spectroscopic characteristics, providing a solid foundation for interpreting experimental data and predicting chemical reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to find their most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For N-(quinolin-8-yl)naphthalene-2-sulfonamide, DFT calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

| Parameter | Value |

|---|---|

| r(C-S) | 1.780 Å |

| r(S-O)avg | 1.427 Å |

| r(S-N) | 1.668 Å |

| ∠(C-S-N) | 103.6° |

| τ(C1-C2-S-N) | 110° |

Beyond geometry, DFT is used to calculate the energetics of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. For quinoline-sulfonamide derivatives, DFT calculations have been used to determine these frontier molecular orbitals. researchgate.net For instance, a study on a series of novel quinoline-sulfonamide derivatives reported HOMO energy levels in the range of -5.88 to -5.92 eV, indicating their potential as electron donors. researchgate.net

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and electronic transitions for Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the structural elucidation of complex molecules. For N-phenylnaphthalene-2-sulfonamide, a close analog, the experimental 1H NMR spectrum shows signals for the naphthalene (B1677914) protons between δ 7.52 and 8.41 ppm, while the phenyl protons appear between δ 7.05 and 7.21 ppm. rsc.org The 13C NMR spectrum displays signals for the naphthalene carbons in the range of δ 121.6 to 135.9 ppm. rsc.org Computational predictions for this compound would be expected to show similar ranges, with additional complexity arising from the quinoline (B57606) ring. Studies on 8-aminoquinoline (B160924) have reported aromatic proton signals between δ 6.92 and 8.77 ppm in 1H NMR and aromatic carbon signals between δ 110.15 and 147.53 ppm in 13C NMR. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. For the sulfonamide group, characteristic symmetric and asymmetric stretching vibrations of the S=O bonds are typically observed. In 8-aminoquinoline derivatives, N-H stretching vibrations are found in the range of 3355–3450 cm-1. nih.gov For this compound, the predicted IR spectrum would feature characteristic bands for the S=O, S-N, C-S, and C-N stretching vibrations, as well as aromatic C-H and C=C stretching modes from both the quinoline and naphthalene rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For novel quinoline-sulfonamide derivatives, absorbance spectra have been observed in the range of 337 nm to 341.73 nm. researchgate.net The UV-Vis spectrum of this compound is expected to be characterized by π-π* transitions within the aromatic quinoline and naphthalene systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations of this compound into the active site of a biologically relevant protein can identify the most probable binding poses. The selection of a target protein is often guided by the known biological activities of similar compounds. For instance, sulfonamide derivatives bearing a naphthalene moiety have been investigated as inhibitors of tubulin polymerization, a target for anticancer drugs. nih.gov Other studies have explored naphthalene-1-sulfonamide (B86908) derivatives as inhibitors of fatty acid binding protein 4 (FABP4), a target for metabolic diseases. pubchase.comresearchgate.net Quinoline and naphthalene derivatives have also been docked into the ATP synthase enzyme, a target for antimycobacterial agents. nih.govresearchgate.net

In a molecular docking study of a naphthalene-sulfonamide derivative with tubulin, the compound was found to bind in the colchicine-binding site. nih.gov The naphthalene group occupied a hydrophobic pocket, demonstrating the importance of this moiety for binding. nih.gov Similarly, docking this compound into a relevant protein target would likely show the large, hydrophobic naphthalene and quinoline rings occupying hydrophobic pockets within the active site.

Once a binding pose is predicted, the specific interactions between the ligand and the protein can be analyzed. These interactions are critical for the stability of the ligand-protein complex and for the biological activity of the ligand.

Hydrogen Bonding: The sulfonamide group (-SO2NH-) of this compound is a key hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor. Docking studies of similar sulfonamides have shown hydrogen bond formation between the sulfonamide moiety and amino acid residues in the protein's active site. nih.govrjb.ro

Hydrophobic Contacts: The fused aromatic rings of the naphthalene and quinoline moieties provide extensive nonpolar surfaces that can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as alanine, valine, leucine, and isoleucine. nih.gov

π-Stacking and Cation-π Interactions: The aromatic nature of both the quinoline and naphthalene rings makes them suitable for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the quinoline ring could participate in cation-π interactions with positively charged residues such as lysine (B10760008) and arginine. nih.gov

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Sulfonamide (-SO₂NH-), Quinoline Nitrogen | Ser, Thr, Asn, Gln, Lys, Arg, His, Tyr |

| Hydrophobic Contacts | Naphthalene Ring, Quinoline Ring | Ala, Val, Leu, Ile, Met, Pro, Phe, Trp |

| π-π Stacking | Naphthalene Ring, Quinoline Ring | Phe, Tyr, Trp, His |

| Cation-π Interactions | Quinoline Ring, Naphthalene Ring | Lys, Arg |

Molecular Dynamics Simulations to Explore Conformational Landscape and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, and the stability of their complex.

MD simulations on protein-ligand complexes involving naphthalene sulfonamide derivatives have been performed to assess the stability of the docked poses. nih.gov A key metric used in these studies is the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD profile for the ligand within the binding site suggests a stable binding mode. For example, in a simulation of a naphthalene-sulfonamide derivative bound to tubulin, the RMSD of the complex stabilized, indicating a stable interaction. nih.gov

Similarly, MD simulations of this compound, either alone in solution or in complex with a protein, would allow for the exploration of its conformational landscape. The molecule possesses rotational freedom around the C-S and S-N bonds, which would lead to different conformers. MD simulations can reveal the most populated conformations and the energy barriers for interconversion between them. In a protein-bound state, these simulations can confirm the stability of the key interactions identified by docking and may reveal the formation of water-mediated hydrogen bonds that contribute to binding affinity. nih.gov Studies on other molecules containing both quinoline and naphthalene moieties have used MD simulations to confirm the stability of the ligand within the active site over simulation times of up to 100 nanoseconds. nih.gov

In Silico Prediction of Relevant Molecular Descriptors for Structure-Activity Relationship Studies (e.g., drug-like qualities)

In the realm of modern drug discovery and development, computational chemistry and theoretical modeling serve as indispensable tools for the preliminary assessment of a compound's potential as a therapeutic agent. These in silico methods provide rapid and cost-effective means to predict a range of molecular descriptors that are crucial for understanding a molecule's pharmacokinetic and pharmacodynamic profiles. For this compound, a comprehensive analysis of its structural and physicochemical properties has been undertaken to evaluate its drug-like qualities, primarily through the lens of established principles such as Lipinski's Rule of Five.

The evaluation of a compound's drug-likeness is a critical step in early-stage drug discovery, helping to filter out candidates that are likely to fail later in development due to poor absorption, distribution, metabolism, and excretion (ADME) properties. Lipinski's Rule of Five provides a set of guidelines for assessing the oral bioavailability of a chemical compound. According to this rule, an orally active drug is expected to have: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass of less than 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5.

Computational analysis of this compound reveals that it generally adheres to these principles, suggesting a favorable profile for oral bioavailability. The predicted molecular descriptors for this compound are summarized in the table below. These values, generated through computational platforms, offer valuable insights into its behavior in a biological system.

Table 1: Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C19H14N2O2S | - |

| Molecular Weight | 334.40 g/mol | ✓ ( < 500) |

| Log P (octanol/water) | 4.12 | ✓ (≤ 5) |

| Topological Polar Surface Area (TPSA) | 61.97 Ų | Favorable for cell permeability |

| Hydrogen Bond Donors | 1 | ✓ (≤ 5) |

| Hydrogen Bond Acceptors | 4 | ✓ (≤ 10) |

| Molar Refractivity | 94.30 | - |

| Number of Rotatable Bonds | 3 | Favorable for conformational stability |

The data presented in the table indicates that this compound has a molecular weight of 334.40 g/mol , which is well within the limit set by Lipinski's rule. The predicted octanol-water partition coefficient (Log P) of 4.12 suggests a good balance between hydrophilicity and lipophilicity, which is essential for both dissolution in aqueous biological fluids and permeation across lipid membranes.

Furthermore, the compound possesses only one hydrogen bond donor and four hydrogen bond acceptors, comfortably meeting the criteria of having no more than five and ten, respectively. The topological polar surface area (TPSA) is a key indicator of a drug's ability to permeate cell membranes. With a TPSA of 61.97 Ų, this compound is predicted to have good cell membrane permeability and oral absorption. The presence of only three rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for binding to a specific biological target.

Structure Activity Relationship Sar and Mechanistic Insights for N Quinolin 8 Yl Naphthalene 2 Sulfonamide Derivatives

Core Scaffold Modifications and Their Impact on Biological Efficacy

Alterations to the fundamental components of the N-(quinolin-8-yl)naphthalene-2-sulfonamide structure, including the naphthalene (B1677914) sulfonamide moiety, the quinoline (B57606) heterocyclic system, and the linking unit, have profound effects on the biological efficacy of these compounds.

The naphthalene sulfonamide portion of the molecule is a critical determinant of its biological activity, and modifications to this group can significantly modulate its potency. Studies on related sulfonamide derivatives bearing a naphthalene moiety have provided valuable insights into these effects, particularly in the context of anticancer activity.

The nature of the aryl substituents on the sulfonamide has a marked impact on the antiproliferative activity of this class of compounds. For instance, the introduction of electron-donating groups to a phenyl ring attached to the sulfonamide can significantly increase antiproliferative activity. nih.gov Conversely, the presence of a simple phenyl ring has been associated with low antiproliferative activity. nih.gov

Replacing a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group has been shown to substantially enhance antiproliferative effects. nih.gov Notably, derivatives with a naphthalen-1-yl moiety have demonstrated the most potent activity in some series, suggesting that this specific substitution is optimal for this biological effect. nih.gov

| Compound Modification | Effect on Antiproliferative Activity | Reference |

|---|---|---|

| Introduction of electron-donating groups to the phenyl ring | Significantly increased activity | nih.gov |

| Replacement of phenyl ring with naphthalen-1-yl or naphthalen-2-yl | Significantly increased activity | nih.gov |

| Presence of a naphthalen-1-yl moiety | Most potent activity in the series | nih.gov |

| Simple phenyl ring | Low activity | nih.gov |

The quinoline ring is another key pharmacophoric element, and its substitution pattern plays a crucial role in the biological activity of this compound derivatives. Research on closely related N-(quinolin-8-yl)benzenesulfonamides has shed light on the importance of this heterocyclic system in mediating biological responses, such as the suppression of the NF-κB pathway. nih.gov

In a series of N-(quinolin-8-yl)benzenesulfonamides, the quinoline moiety was identified as a primary lead in high-throughput screens for inhibitors of NF-κB activation. nih.gov This suggests that the quinoline scaffold is essential for this specific biological activity. Further studies on quinoline-based compounds have indicated that substitutions at various positions of the quinoline ring can influence their anticancer properties. For example, in some quinoline derivatives, an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 are important for optimal antitumor activity. jbclinpharm.org

| Quinoline Ring Modification | Observed Effect | Reference |

|---|---|---|

| Unsubstituted quinoline-8-yl core | Identified as a primary lead for NF-κB pathway suppression | nih.gov |

| Aniline group at C-4 | Important for optimal antitumor activity in some quinoline derivatives | jbclinpharm.org |

| Aminoacrylamide substituents at C-6 | Contributes to optimal antitumor activity in certain quinoline analogs | jbclinpharm.org |

| Cyano group at C-3 | Plays a role in the antitumor activity of specific quinoline compounds | jbclinpharm.org |

| Alkoxy groups at C-7 | Enhances antitumor activity in some quinoline-based molecules | jbclinpharm.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While QSAR studies have been conducted on broader classes of quinoline and sulfonamide derivatives, there is a lack of specific QSAR models in the published literature for this compound and its direct analogs for predictive analysis.

However, a QSAR study on aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties as carbonic anhydrase inhibitors has been reported. nih.gov This study successfully used the first-order valence connectivity index to correlate the chemical structures with inhibitory activity against carbonic anhydrase isozymes I, II, and IV. nih.gov Such studies on related structures underscore the potential for developing predictive QSAR models for this compound derivatives, which could guide the design of new analogs with enhanced biological activities.

Stereochemical Influences on Activity and Selectivity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. nih.gov For derivatives of this compound, the spatial arrangement of substituents can influence their interaction with biological targets, thereby affecting their activity and selectivity.

Correlations Between Molecular Structure and Specific Biological Activities (e.g., enzyme inhibition, cellular response)

The molecular structure of this compound and its derivatives has been correlated with a range of specific biological activities, including enzyme inhibition and cellular responses.

A series of N-(quinolin-8-yl)benzenesulfonamides, which are structurally similar to the title compound, have been identified as potent inhibitors of the NF-κB signaling pathway. nih.gov These compounds were discovered through high-throughput screening and confirmed in both primary and secondary assays of NF-κB activation. nih.gov The potencies in cell-based assays were observed to be as low as 0.6 µM, indicating a strong correlation between this particular chemical scaffold and the ability to down-regulate NF-κB activity. nih.gov

Furthermore, sulfonamide derivatives incorporating a naphthalene moiety have been investigated as inhibitors of tubulin polymerization. nih.gov One such compound with a naphthalen-1-yl group exhibited potent antiproliferative activity against MCF-7 and A549 cancer cell lines with IC50 values of 0.51 µM and 0.33 µM, respectively. nih.gov This compound was found to inhibit tubulin polymerization with an IC50 of 2.8 µM, arrest the cell cycle at the G2/M phase, and induce apoptosis in MCF-7 cells. nih.gov These findings demonstrate a clear link between the naphthalene-sulfonamide structure and anticancer activity through the mechanism of tubulin inhibition.

| Structural Feature | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)benzenesulfonamide scaffold | Suppression of NF-κB pathway | Down-regulation of NF-κB activation | nih.gov |

| Sulfonamide with naphthalen-1-yl moiety | Antiproliferative activity against cancer cells | Inhibition of tubulin polymerization, cell cycle arrest at G2/M, induction of apoptosis | nih.gov |

Pre Clinical Biological Evaluation of N Quinolin 8 Yl Naphthalene 2 Sulfonamide and Analogues

Antimicrobial Activity Profile (In Vitro Studies)

The antimicrobial potential of N-(quinolin-8-yl)naphthalene-2-sulfonamide and its structural analogues has been investigated through various in vitro studies. These compounds, which hybridize the quinoline (B57606) and sulfonamide pharmacophores, have demonstrated a spectrum of activity against clinically relevant bacteria and fungi.

Antibacterial Efficacy Against Diverse Bacterial Strains (e.g., Gram-positive, Gram-negative, MDR strains)

Analogues of this compound have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The hybridization of quinoline with sulfonamides can potentiate antimicrobial effects. nih.gov For instance, a cadmium (II) complex of a similar compound, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide, exhibited excellent activity against the Gram-positive bacterium Staphylococcus aureus and very good activity against the Gram-negative Escherichia coli. nih.govresearchgate.net

The emergence of multidrug-resistant (MDR) strains necessitates the development of novel antibacterial agents. researchgate.netnih.govelsevierpure.com Research into related naphthalene (B1677914) derivatives has revealed potent activity against MDR strains. Certain 1,8-diaminonaphthalene (B57835) derivatives, for example, showed significant antimicrobial effects against various strains of methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant clinical isolates of Enterococcus faecium and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL. ekb.eg This suggests that the core structure is a viable scaffold for developing agents to combat resistant infections.

| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC25923 | 19.04 × 10⁻⁵ mg/mL | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli ATCC25922 | 609 × 10⁻⁵ mg/mL | nih.gov |

| 1,8-Diaminonaphthalene Derivative (Compound 6) | Staphylococcus aureus | 15.63 µg/mL | ekb.eg |

| 1,8-Diaminonaphthalene Derivative (Compound 6) | MRSA and other MDR strains | 31.25-62.5 µg/mL | ekb.eg |

Antifungal Efficacy Against Fungal Pathogens

In addition to antibacterial action, quinoline-sulfonamide compounds have been evaluated for their efficacy against fungal pathogens. nih.govmdpi.com The N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex demonstrated excellent antifungal activity against Candida albicans, a common cause of opportunistic infections. nih.govresearchgate.net This broad-spectrum activity highlights the potential of this chemical class to address a variety of microbial infections. Studies on other 8-quinolinol sulfonic acid derivatives have also confirmed their potential for fungal inhibition. researchgate.net

| Compound/Analogue | Fungal Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans ATCC10231 | 19.04 × 10⁻⁵ mg/mL | nih.gov |

| Thienopyrimidine–sulfadiazine hybrid (Analogue 4ii) | Candida albicans | 62.5 µg/mL | mdpi.com |

| Thienopyrimidine–sulfadiazine hybrid (Analogue 4ii) | Candida parapsilosis | 125 µg/mL | mdpi.com |

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition, folate biosynthesis pathway disruption)

The antimicrobial activity of quinoline-sulfonamide hybrids is believed to stem from a multi-targeted mechanism, leveraging the distinct actions of each pharmacophore.

DNA Gyrase Inhibition : The quinoline moiety is structurally related to quinolone antibiotics, which are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA cleavage complex, these compounds can stall replication forks and, at higher concentrations, lead to chromosome fragmentation and cell death. nih.gov Studies on related 1,8-naphthyridine (B1210474) and 1,8-diaminonaphthalene derivatives have demonstrated their ability to inhibit DNA gyrase, supporting this as a likely mechanism of action for the quinoline portion of the molecule. nih.govekb.eg

Folate Biosynthesis Pathway Disruption : The sulfonamide component acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is critical in the bacterial de novo folate biosynthesis pathway, as it catalyzes the incorporation of para-aminobenzoic acid (PABA). nih.govresearchgate.net Bacteria cannot utilize external folate and must synthesize it themselves. By blocking this pathway, sulfonamides deplete the supply of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids, ultimately leading to an arrest of DNA synthesis and cell growth. nih.govresearchgate.net

Antiprotozoal and Antimalarial Activity Assessment (In Vitro/In Vivo Models)

The versatile quinoline scaffold is a cornerstone of several established antiprotozoal drugs. Consequently, this compound and its analogues have been assessed for their potential to treat infections caused by various protozoan parasites.

Efficacy Against Protozoan Parasites (e.g., Leishmania, Trypanosoma, Plasmodium)

The quinoline core is present in many antimalarial drugs, and research has confirmed the activity of quinoline-based compounds against Plasmodium species. nih.gov Newly synthesized 8-quinolinamine analogues have demonstrated curative antimalarial activity in mouse models infected with P. berghei and in vitro activity against both chloroquine-sensitive and resistant P. falciparum strains. nih.gov

Furthermore, these compounds have shown significant efficacy against other protozoa. The same 8-quinolinamine analogues exhibited in vitro antileishmanial activity against Leishmania donovani comparable to the standard drug pentamidine. nih.gov In separate studies, a series of N-substituted naphthalenesulfonamide derivatives displayed noteworthy in vitro activity against several Leishmania species (L. infantum, L. braziliensis, L. guyanensis, L. amazonensis) and Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Select compounds from this series also showed excellent in vivo activity, with one analogue achieving up to 97% inhibition of parasite growth in a murine model of L. infantum infection. nih.gov

| Compound Class | Parasite | Model | Observed Activity | Reference |

|---|---|---|---|---|

| 8-Quinolinamine Analogues | Plasmodium berghei | In Vivo (mice) | Curative and suppressive activity | nih.gov |

| 8-Quinolinamine Analogues | Plasmodium falciparum | In Vitro | Active against sensitive and resistant strains | nih.gov |

| 8-Quinolinamine Analogues | Leishmania donovani | In Vitro | Activity comparable to pentamidine | nih.gov |

| N-naphthalenesulfonamide Derivatives | Leishmania spp. | In Vitro | Interesting IC50 values | nih.gov |

| N-naphthalenesulfonamide Derivatives | Leishmania infantum | In Vivo (mice) | Up to 97% parasite growth inhibition | nih.gov |

| N-naphthalenesulfonamide Derivatives | Trypanosoma cruzi | In Vitro & In Vivo | Remarkable activity and selectivity | nih.gov |

Cross-Activity and Shared Target Hypotheses

The observed broad-spectrum antiprotozoal activity suggests that these compounds may act on targets that are conserved among different parasites. While the exact shared mechanisms for this compound are still under investigation, hypotheses can be drawn from studies of its analogues. The disruption of fundamental cellular processes, such as DNA replication (via topoisomerase inhibition) or key metabolic pathways like folate synthesis, could account for this cross-activity. Additionally, studies on certain naphthalenesulfonamide derivatives have assessed their effect on tubulin, a protein crucial for cell structure and division in parasites, as a potential target in Leishmania. nih.gov

Anticancer Activity Research (In Vitro/In Vivo Models)

This compound and its structural analogues, which combine quinoline and sulfonamide moieties, have emerged as a significant area of interest in anticancer research. nih.gov The quinoline scaffold is a recognized pharmacophore in numerous approved drugs, including protein kinase inhibitors used in cancer therapy. nih.gov Research indicates that compounds bearing the N-(quinolin-8-yl) substituent possess significant anti-tumor activity, often linked to the inhibition of critical cellular pathways. researchgate.netmdpi.com

The anticancer potential of this compound analogues is partly attributed to their ability to inhibit key enzymes that are overexpressed in cancer cells and crucial for their survival and proliferation.

Glyoxalase I (Glo-I): The glyoxalase system is a cellular detoxification pathway that neutralizes cytotoxic byproducts of metabolism, primarily methylglyoxal (B44143) (MG). johnshopkins.eduresearchgate.net Glo-I is the rate-limiting enzyme in this system and is frequently overexpressed in various cancers, making it a viable target for anticancer drugs. johnshopkins.edunih.gov Studies on quinoline/naphthalene-based sulfonamides have identified potent Glo-I inhibitors. For instance, (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (B165840) demonstrated significant Glo-I inhibitory activity with an IC50 value of 1.36 µM. nih.gov Further structural optimization led to the development of compounds like (E)-8-hydroxy-5-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)diazenyl)quinoline-2-carboxylic acid (B9), which emerged as a highly potent inhibitor with an IC50 of 0.44 ± 0.06 µM. johnshopkins.eduresearchgate.net

Pyruvate (B1213749) Kinase M2 (PKM2): PKM2 is a critical glycolytic enzyme that regulates cancer cell metabolism, promoting tumor growth and proliferation. nih.govnih.gov It is upregulated in numerous cancers, including lung, breast, and colorectal cancer. nih.gov A series of 8-quinolinesulfonamide derivatives have been designed and evaluated as PKM2 modulators. nih.govresearchgate.net One such analogue, compound 9a from a synthesized series, was shown to reduce intracellular pyruvate levels in A549 lung cancer cells by approximately 50%, indicating its ability to modulate PKM2 activity and consequently impact cancer cell metabolism and viability. nih.govnih.gov

Fatty Acid Binding Protein 4 (FABP4): FABP4, predominantly expressed in adipocytes and macrophages, is involved in lipid metabolism and inflammatory processes. researchgate.netnih.gov It has been identified as a therapeutic target for metabolic diseases and various lipid metabolism-related tumors. researchgate.net Naphthalene-1-sulfonamide (B86908) derivatives have been identified as novel, potent, and selective FABP4 inhibitors through structure-based design strategies. researchgate.net Similarly, aryl-quinoline derivatives are among the classes of compounds synthesized as small molecule inhibitors of FABP4. nih.govnih.gov

Table 1: Inhibitory Activity of this compound Analogues Against Cancer-Relevant Enzymes

| Compound Analogue | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | Glyoxalase I | 1.36 | nih.gov |

| (E)-8-hydroxy-5-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)diazenyl)quinoline-2-carboxylic acid | Glyoxalase I | 0.44 ± 0.06 | johnshopkins.eduresearchgate.net |

| 8-quinolinesulfonamide derivative (Compound 9a) | Pyruvate Kinase M2 | Reduces pyruvate by ~50% | nih.govnih.gov |

Beyond enzyme inhibition, quinoline-sulfonamide derivatives exert their anticancer effects through various cellular mechanisms, leading to the suppression of cancer cell growth and induction of cell death.

Induction of Cell Cycle Arrest and Apoptosis: A potent cytotoxic compound, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), a structural analogue, has been shown to induce cell cycle arrest and apoptosis. nih.gov Treatment of Jurkat T cells with QBS led to an accumulation of cells in the G2 phase of the cell cycle. nih.govresearchgate.net This G2 arrest was associated with increased levels of cyclin B1 and reduced cdc2 kinase activity. nih.gov Prolonged exposure to QBS resulted in classic markers of apoptosis, including DNA fragmentation, cytochrome C release from mitochondria, and cleavage of PARP (poly(ADP-ribose) polymerase). nih.govresearchgate.net The apoptotic process was found to be caspase-dependent. nih.gov Similarly, other quinoline-sulfonamide derivatives have been shown to cause cell cycle arrest in the G2/M phase and induce apoptosis at low concentrations. mdpi.com For example, N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives were found to induce apoptosis in pancreatic cancer cells (PANC-1 and CAPAN-1). nih.gov

DNA Damage: Some naphthalimide derivatives, which share structural similarities, have been shown to induce DNA damage, contributing to their anticancer effects. nih.gov This mechanism, coupled with the induction of apoptosis, highlights a multi-faceted approach by which these classes of compounds can eliminate cancer cells.

Inhibition of NF-κB Pathway: A key mechanism of action for N-(quinolin-8-yl)benzenesulfonamides is the suppression of the Nuclear Factor-κB (NF-κB) pathway. nih.gov NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation and survival. researchgate.netmdpi.com Its constitutive activation is a hallmark of several cancers. A series of N-(quinolin-8-yl)benzenesulfonamides were identified in high-throughput screens as potent inhibitors of the NF-κB signaling pathway, with potencies as low as 0.6 µM in cell-based assays. nih.gov

Table 2: Cellular Mechanisms of Action for Quinoline-Sulfonamide Analogues

| Compound Class/Analogue | Mechanism of Action | Cell Lines | Reference |

|---|---|---|---|

| 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) | G2 cell cycle arrest, Apoptosis (caspase-dependent) | Jurkat T cells | nih.govresearchgate.net |

| N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazides | Apoptosis | PANC-1, CAPAN-1 | nih.gov |

| N-(quinolin-8-yl)benzenesulfonamides | Inhibition of NF-κB pathway | OCI-Ly3 | nih.gov |

| Sulfonic styrylquinazolines | G2/M cell cycle arrest, Apoptosis | U-251, K562 | mdpi.com |

Antiviral Activity Studies (In Vitro Models)

The broad biological activity of sulfonamide derivatives extends to antiviral applications, with various heterocyclic sulfonamides showing promise against a range of viruses. mdpi.com The quinoline and naphthalene scaffolds present in this compound are also found in compounds with known antiviral properties.

HIV: Naphthalenesulfonic acid analogues have been synthesized and evaluated for their inhibitory effects against HIV-1 and HIV-2. nih.gov Certain derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid showed complete inhibition of virus-induced cytopathogenicity in MT-4 cells at non-toxic concentrations. nih.gov One bis(naphthalenedisulfonic acid) derivative emerged as a potent and selective inhibitor with an ED50 value of 7.6 µM against HIV-1. nih.gov Other naphthalene sulfonate polymers have been shown to block the binding of the HIV envelope glycoprotein (B1211001) gp120 to the CD4 receptor on target cells, effectively preventing viral entry. core.ac.uk

SARS-CoV-2: The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.gov Naphthalene-based compounds have been identified as potent, competitive inhibitors of SARS-CoV PLpro. nih.gov Structure-based drug design has been employed to develop novel naphthalene-based inhibitors targeting this viral enzyme. nih.gov Flavonoids, another class of natural compounds, have also shown activity against SARS-CoV-2, with some inhibiting the 3C-like protease (3CLpro), another key viral enzyme. mdpi.comnih.gov

HCV: While direct studies on this compound against Hepatitis C Virus (HCV) are limited, natural compounds containing related structural motifs have shown anti-HCV activity. nih.gov The development of direct-acting antivirals (DAAs) has been a major focus in HCV therapy, and research continues to identify new antiviral molecules from diverse chemical classes. nih.govnih.gov

The antiviral activity of these compounds is often rooted in their ability to disrupt specific stages of the viral life cycle.

Inhibition of Viral Entry: As seen with HIV, naphthalene sulfonate polymers can block the attachment of the virus to host cells by interfering with the interaction between the viral gp120 protein and the cellular CD4 receptor. core.ac.uk This is a critical first step in the viral replication cycle.

Inhibition of Viral Proteases: For coronaviruses, the processing of viral polyproteins by proteases like PLpro and 3CLpro is essential for forming a functional replicase complex. nih.gov Naphthalene-based inhibitors that bind to the active site of these enzymes effectively halt viral replication. nih.gov

Inhibition of Reverse Transcriptase: In the case of retroviruses like HIV, the enzyme reverse transcriptase (RT) is crucial for converting the viral RNA genome into DNA. Some long-chain amide derivatives of naphthalenesulfonic acid have exhibited potent inhibition of HIV-1 RT in cell-free assays, representing another key mechanism for disrupting viral replication. nih.gov

Ligand-Biomacromolecule Interactions and Nuclease Activity of Coordination Compounds

The ability of the quinoline-sulfonamide scaffold to act as a ligand for metal ions opens up another dimension of biological activity. The resulting coordination compounds, or metal complexes, have been investigated for their therapeutic potential.

Hybrid quinoline-sulfonamide complexes involving metals such as Zn(II), Cu(II), Co(II), and Cd(II) have been synthesized and characterized. researchgate.netnih.gov The synthesis typically involves the acylation of an aminoquinoline followed by complexation with a metal salt. nih.gov These complexes have shown promising antimicrobial activity. For example, a cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide demonstrated excellent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. nih.gov While the primary focus of these studies was on antimicrobial effects, the interaction of such metal complexes with biomacromolecules like DNA is a known mechanism of action for many metal-based drugs. The planar quinoline and naphthalene rings in this compound could facilitate intercalation into the DNA double helix, and the coordinated metal center could then promote hydrolytic or oxidative cleavage of the phosphodiester backbone, exhibiting nuclease-like activity. However, specific studies detailing the nuclease activity of this compound coordination compounds are not extensively detailed in the provided context.

DNA Binding and Cleavage Mechanisms of Metal Complexes

Metal complexes of quinoline-based sulfonamides have garnered attention for their ability to interact with and cleave DNA, a mechanism central to the development of novel therapeutic agents. The planar aromatic structure of the quinoline moiety allows these complexes to bind to DNA through non-covalent interactions, primarily intercalation.

Studies on analogues such as sulfonamide-substituted 8-hydroxyquinolines reveal that their transition metal complexes can bind to DNA by inserting the ligand between the DNA base pairs. nih.gov This intercalative binding is characterized by changes in the UV-Vis absorption spectra of the complex upon addition of DNA, typically a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift), which indicate strong stacking interactions between the aromatic chromophore and the DNA base pairs. nih.gov The effectiveness of this interaction often depends on the specific metal ion used, with copper(II) and nickel(II) complexes showing significant activity. researchgate.net

The general mechanisms for DNA interaction by such metal complexes can be categorized as:

Intercalation : The planar aromatic rings of the quinoline ligand insert themselves between the base pairs of the DNA double helix. This interaction is stabilized by the overlap of π-orbitals and can cause structural distortions, such as unwinding of the helix, which may interfere with DNA replication and transcription. scielo.org.mxresearchgate.net

Groove Binding : The complex binds to the minor or major grooves of the DNA helix. The shape of the complex complements the convex surface of the groove, allowing for a snug fit. nih.gov

Electrostatic Interactions : Positively charged metal complexes can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. researchgate.netnih.gov

Once bound to DNA, these metal complexes can facilitate DNA cleavage. This nuclease activity is often oxidative, where the metal center, through its redox properties, generates reactive oxygen species (ROS) that attack the sugar-phosphate backbone or the nucleotide bases, leading to strand scission. researchgate.net Gel electrophoresis experiments are commonly used to demonstrate this cleavage activity, where the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms is observed in the presence of the metal complex. nih.gov

Interactions with Serum Proteins (e.g., Bovine Serum Albumin)

The interaction of therapeutic compounds with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical factor in their pharmacokinetic profile, affecting their distribution and bioavailability. Studies on a library of regioisomeric quinolinesulfonamides have shown that these compounds can bind to BSA, primarily within the large hydrophobic cavities of the protein. researchgate.net

Fluorescence quenching is a primary technique used to study these interactions. The intrinsic fluorescence of tryptophan residues in BSA is quenched upon binding of the quinolinesulfonamide. This quenching is typically a static process, indicating the formation of a stable ground-state complex between the compound and the protein. researchgate.netnih.gov

Molecular docking studies complement experimental data by predicting the specific binding sites. For quinolinesulfonamides, binding has been identified within the hydrophobic pockets of subdomains IIA and IIIA of BSA, with hydrophobic interactions involving tryptophanyl and tyrosyl residues being the main driving force. researchgate.net The binding constants (Kb) for these interactions are typically in the range of 104 to 105 L·mol-1, indicating a strong affinity. swu.ac.th The number of binding sites is often found to be approximately one, suggesting a 1:1 interaction stoichiometry under physiological conditions. researchgate.netswu.ac.th

| Compound Type | Binding Constant (Kb) (L·mol-1) | Number of Binding Sites (n) | Primary Binding Site | Reference |

|---|---|---|---|---|

| Regioisomeric Quinolinesulfonamides | ~104 - 105 | ~1 | Hydrophobic cavities in subdomains IIA and IIIA | researchgate.net |

| 2,4-disubstituted Quinolines | ~104 - 105 | ~1 | Site I (sub-domain IIA) | swu.ac.th |

| Quinoline Yellow | 4.54 × 104 | Not specified | Site III (sub-domain IB) | nih.gov |

Other Investigated Biological Activities (e.g., Carbonic Anhydrase Inhibition)

Quinoline-based sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. tandfonline.com The primary sulfonamide group (-SO2NH2) is a key pharmacophore, acting as a zinc-binding group that coordinates to the Zn(II) ion in the enzyme's active site, thereby inhibiting its catalytic activity. tandfonline.com

Various analogues have shown potent inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. nih.govtandfonline.com The inhibition constants (Ki) for these interactions can be in the nanomolar range, demonstrating high potency. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the quinoline ring significantly influence the inhibitory activity and selectivity against different isoforms. The fused, lipophilic quinoline structure can engage in hydrophobic interactions within the active site, particularly in the more spacious binding sites of hCA IX and XII. nih.gov

For example, a series of 3-(quinolin-4-ylamino)benzenesulfonamides showed moderate to weak inhibition of hCA I but more potent inhibition of hCA II, with Ki values in the range of 83.3 nM to 3.59 μM. tandfonline.com Another series of 4-anilinoquinoline-based sulfonamides demonstrated excellent, single-digit nanomolar inhibition against the cancer-related hCA IX isoform. nih.govnih.gov

| Compound Series | Target Isoform | Inhibition Constant (Ki) Range | Reference |

|---|---|---|---|

| 3-(quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966 - 9.091 µM | tandfonline.com |

| hCA II | 83.3 nM - 3.594 µM | ||

| 4-anilinoquinoline-based sulfonamides | hCA I | 55.4 nM - 4.521 µM | nih.gov |

| hCA II | 125.6 nM - 3.124 µM | ||

| hCA IX | 5.5 nM - 853.4 nM | ||

| hCA XII | 8.7 nM - 1.253 µM | ||

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA I | 61.9 nM - 8126 nM | tandfonline.com |

| hCA II | 33.0 nM - 8759 nM | ||

| hCA IV | 657.2 nM - 6757 nM |

Future Research Directions and Translational Outlook

Development of Next-Generation Analogues with Enhanced Efficacy and Selectivity

The development of next-generation analogues of N-(quinolin-8-yl)naphthalene-2-sulfonamide is a critical step towards improving its therapeutic potential. Future research will focus on systematic structural modifications to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be instrumental in guiding these efforts. For the broader class of quinoline-sulfonamides, it has been observed that substitutions on both the quinoline (B57606) and naphthalene (B1677914) rings can significantly impact biological activity. nih.gov

Key strategies for analogue development will include:

Modification of the Naphthalene Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the naphthalene moiety can modulate the electronic properties and steric profile of the molecule, potentially leading to improved target engagement.

Substitution on the Quinoline Ring: Alterations to the quinoline core, such as the introduction of alkyl, aryl, or halogen groups, can influence the compound's pharmacokinetic properties and target-binding affinity. For instance, in related quinoline derivatives, specific substitutions have been shown to be crucial for optimal anticancer activity. nih.gov

Isosteric Replacement: Replacing the sulfonamide linker with other functional groups, such as amides or ureas, could lead to analogues with different chemical properties and biological activities.

These synthetic efforts will aim to generate a library of compounds with a range of potencies and selectivities, which can then be screened against various biological targets to identify lead candidates for further development.

Advanced Mechanistic Studies to Fully Elucidate Target Engagement

A thorough understanding of how this compound interacts with its biological targets at a molecular level is essential for its rational optimization. While the precise targets of this specific compound are not yet fully elucidated, related N-(quinolin-8-yl)benzenesulfonamides have been identified as inhibitors of the NF-κB signaling pathway. nih.govnih.gov Future mechanistic studies should therefore investigate whether this compound shares this activity and explore other potential targets.

Advanced techniques to achieve this include:

Target Identification and Validation: Chemical proteomics approaches, such as affinity chromatography-mass spectrometry, can be employed to identify the direct binding partners of the compound in a cellular context. researchgate.netresearchgate.net Once potential targets are identified, their biological relevance to the observed cellular effects needs to be validated using techniques like genetic knockdown (e.g., siRNA or CRISPR/Cas9) or overexpression.

Biochemical and Biophysical Assays: In vitro assays using purified proteins will be crucial to confirm direct target engagement and to determine key binding parameters such as affinity (Kd) and residence time. Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide detailed thermodynamic and kinetic information about the drug-target interaction.

Structural Biology: X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the compound in complex with its target protein. This will provide invaluable insights into the specific molecular interactions driving binding and can guide the design of more potent and selective analogues.

Integration of Multi-Omics Approaches in Biological Evaluation

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to move beyond single-endpoint assays and embrace a systems-level perspective. The integration of multiple "omics" technologies will allow for an unbiased and holistic evaluation of the compound's impact on cellular physiology. nih.gov

Key multi-omics approaches include:

Transcriptomics: RNA sequencing (RNA-seq) can be used to profile changes in gene expression in response to compound treatment. This can reveal the signaling pathways and cellular processes that are modulated by the compound. nih.govnih.gov

Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the cellular proteome following compound exposure. This can provide insights into the downstream effects of target engagement and potential off-target effects. nih.gov

Metabolomics: By analyzing the cellular metabolome, researchers can understand how the compound affects cellular metabolism. This is particularly relevant given that some quinoline-8-sulfonamides have been shown to target metabolic enzymes like pyruvate (B1213749) kinase M2 (PKM2). nih.gov

The integrated analysis of these multi-omics datasets will provide a detailed molecular signature of the compound's activity, which can help to elucidate its mechanism of action, identify biomarkers of response, and predict potential toxicities.

Exploration of this compound in Novel Therapeutic Areas

The quinoline-sulfonamide scaffold has been associated with a wide range of biological activities, suggesting that this compound and its analogues may have therapeutic potential in various diseases.

Future research should explore the efficacy of these compounds in:

Neurodegenerative Diseases: Some quinoline derivatives have shown promise as multifunctional agents for the treatment of Alzheimer's disease by targeting enzymes like monoamine oxidases and cholinesterases. nih.govnih.gov The potential of this compound to modulate neuroinflammatory pathways or other targets relevant to neurodegeneration warrants investigation.

Infectious Diseases: The quinoline core is a well-known pharmacophore in antimicrobial and antiviral drug discovery. researchgate.netnih.govnih.govmdpi.comnih.gov Analogues of this compound could be screened for activity against a panel of clinically relevant bacteria, fungi, and viruses.

Oncology: Given the established role of NF-κB and PKM2 in cancer, and the anticancer activity of other quinoline-sulfonamide derivatives, further investigation into the potential of this compound as an anticancer agent is justified. nih.govnih.gov

Potential Applications Beyond Biomedicine (e.g., advanced materials, catalysts)

The unique chemical structure of this compound, featuring both a metal-chelating 8-aminoquinoline (B160924) moiety and a fluorescent naphthalene group, suggests potential applications beyond the biomedical field.

Future research could explore its use in:

Advanced Materials: The ability of the 8-aminoquinoline group to coordinate with metal ions could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting photophysical or catalytic properties. nih.govescholarship.org

Catalysis: Metal complexes incorporating this compound as a ligand could be investigated for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand can be tuned to optimize the performance of the catalyst. nih.govresearchgate.net

Q & A

Q. Table 1: Comparison of Synthetic Methods

How does the quinolin-8-yl group act as a directing group in C-H activation reactions?

Basic

The quinolin-8-yl moiety acts as a bidentate directing group , coordinating with metal catalysts (e.g., Cu, Pd) to stabilize transition states and direct functionalization to specific positions (e.g., C5). This coordination enhances regioselectivity in reactions such as sulfonylation or alkylation . For example, in Cu(II)-catalyzed sulfonylation, the nitrogen atoms of the quinoline ring anchor the metal center, enabling precise C5 activation .

What analytical techniques are recommended for characterizing this compound and its derivatives?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and functional group integration (e.g., sulfonamide peaks at δ 7.5–8.5 ppm) .

- HRMS : Validates molecular ion peaks and radical adducts (e.g., TEMPO-trapped intermediates) .

- X-ray Crystallography : Resolves crystal structures, as seen in related sulfonamide-enzyme complexes (e.g., butyrylcholinesterase studies) .

How can microwave irradiation optimize cross-dehydrogenative coupling reactions involving N-(quinolin-8-yl)amides?

Advanced

Microwave irradiation accelerates CDC reactions by enabling rapid, uniform heating. For example, coupling N-(quinolin-8-yl)amides with acetone under microwave conditions (100°C, 20 min) achieves 5–10× faster reaction rates compared to conventional heating. This method minimizes side reactions and improves scalability (gram-scale yields up to 78%) . Key parameters:

- Radical initiation : BPO generates benzoate radicals under microwave energy.